3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
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Overview
Description
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a hexyl group, a methyl group, and an oxocyclohexyl group attached to a chromenone core The chromenone core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. This reaction forms the bicyclic chromenone structure.
Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups can be introduced through alkylation reactions. For example, the chromenone core can be treated with hexyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Oxocyclohexyl Group: The oxocyclohexyl group can be introduced through an etherification reaction. The chromenone core with the hexyl and methyl groups can be reacted with 2-oxocyclohexyl chloride in the presence of a base such as triethylamine or pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The oxocyclohexyl group may enhance the compound’s ability to penetrate cell membranes, while the chromenone core may interact with specific proteins or nucleic acids. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one: Similar structure but with a benzyl group instead of a hexyl group.
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with a tetrahydrobenzo[c]chromen core.
3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with a methoxybenzyl group and a tetrahydrobenzo[c]chromen core.
Uniqueness
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromenone core. The presence of the hexyl group provides hydrophobic properties, while the oxocyclohexyl group enhances its reactivity and potential biological activity. This combination of features makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H28O4 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-9-18-15(2)17-13-12-16(14-21(17)26-22(18)24)25-20-11-8-7-10-19(20)23/h12-14,20H,3-11H2,1-2H3 |
InChI Key |
GPCDHNDSJDQEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC3CCCCC3=O)OC1=O)C |
Origin of Product |
United States |
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